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Compound of Interest

Methyl 2-(4-
Compound Name:

fluorophenoxy)benzoate
CAS No.: 448-24-8

Cat. No.: B2500229

Get Quote

\ J

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(4-
fluorophenoxy)benzoate, a diaryl ether with potential applications in medicinal chemistry and
materials science. Given the limited publicly available data for this specific molecule, this
document synthesizes confirmed information with expert analysis of analogous compounds to
offer a robust resource for researchers.

Core Molecular Identity and Physicochemical
Properties

Methyl 2-(4-fluorophenoxy)benzoate is an aromatic ester with the chemical formula
C14H11FOs. Its structure features a methyl benzoate scaffold linked to a 4-fluorophenoxy group
via an ether bond at the ortho position.

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source

Methyl 2-(4-

fluorophenoxy)benzoate

IUPAC Name

CAS Number 448-24-8 [1]
Molecular Formula C14H11FOs [1]
Molecular Weight 246.24 g/mol [1]
) COC(=0)C1=CC=CC=C10C2
Canonical SMILES [1]
=CC=C(F)C=C2
) Expected to be a liquid or low-
Physical Form ) ) Inferred from analogs
melting solid
] ] Not reported; Methyl benzoate:
Melting Point

-12 °C

Not reported; Methyl 2-
Boiling Point fluorobenzoate: 109-110 °C at
35 mmHg

Expected to be soluble in
Solubility organic solvents and poorly Inferred from analogs

soluble in water

Note: Some physicochemical properties are inferred from structurally similar compounds due to
a lack of specific experimental data for Methyl 2-(4-fluorophenoxy)benzoate.

Synthesis of Methyl 2-(4-fluorophenoxy)benzoate:
Strategic Approaches

The synthesis of diaryl ethers like Methyl 2-(4-fluorophenoxy)benzoate is well-established in
organic chemistry. The two primary and most effective methods are the Ullmann condensation
and the Buchwald-Hartwig amination.

Ulimann Condensation
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The Ullmann condensation is a classical, copper-catalyzed reaction that forms a C-O bond
between an aryl halide and a phenol. For the synthesis of Methyl 2-(4-
fluorophenoxy)benzoate, this would involve the reaction of methyl salicylate (or a methyl 2-
halobenzoate) with 4-fluorophenol.

Diagram 1: Ullmann Condensation for Methyl 2-(4-fluorophenoxy)benzoate
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Click to download full resolution via product page
Caption: Workflow for the Ullmann Condensation.
Experimental Protocol: General Procedure for Ullmann Condensation

e Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0
equiv.), 4-fluorophenol (1.2 equiv.), a copper(l) catalyst such as Cul (5-10 mol%), and a
base, typically potassium carbonate or cesium carbonate (2.0 equiv.).

e Solvent and Degassing: Add a high-boiling polar solvent like DMF or DMSO. Degas the
mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

e Reaction: Heat the reaction mixture to a temperature between 120-180 °C and monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).
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e Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and
residual solvent.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-
Hartwig C-O cross-coupling reaction. This method generally proceeds under milder conditions
and exhibits a broader substrate scope.

Diagram 2: Buchwald-Hartwig C-O Coupling

Reactants Reagents Conditions
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Caption: Workflow for the Buchwald-Hartwig C-O Coupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling[2]

o Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert
atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd(OAc)2, 2 mol%) and
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a phosphine ligand (e.g., BINAP, 4 mol%).

o Reaction Setup: To the flask, add the aryl halide (methyl 2-bromobenzoate, 1.0 equiv.), the
phenol (4-fluorophenol, 1.2-1.5 equiv.), and a base (e.g., Cs2COs, 2.0 equiv.).

e Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane.

» Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material
is consumed, as monitored by TLC or GC-MS.

o Work-up and Purification: Follow the same work-up and purification procedure as described
for the Ullmann condensation.

Spectroscopic Characterization

While experimental spectra for Methyl 2-(4-fluorophenoxy)benzoate are not readily available
in the literature, its spectral characteristics can be reliably predicted based on the analysis of its
constituent parts and similar molecules.[3][4]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

- Aromatic protons on the benzoate ring (4H,
multiplet, ~7.0-8.0 ppm).- Aromatic protons on

1H NMR the fluorophenoxy ring (4H, multiplet, ~6.9-7.2
ppm).- Methyl ester protons (3H, singlet, ~3.8-
3.9 ppm).

- Carbonyl carbon of the ester (~165-167 ppm).-
Aromatic carbons (~115-160 ppm). The carbon
13C NMR attached to the fluorine will show a large C-F

coupling constant.- Methyl ester carbon (~52

ppm).

- C=0 stretch of the ester (~1720-1740 cm~1).-
C-O-C stretch of the diaryl ether (~1200-1250
cm™1).- C-F stretch (~1150-1250 cm™1).-
Aromatic C-H stretches (>3000 cm™1).

IR Spectroscopy

Mass Spectrometry - Molecular ion peak (M*) at m/z = 246.06.

Potential Applications and Biological Activity

Derivatives of 2-phenoxybenzoic acid have been investigated for a range of biological
activities. While specific studies on Methyl 2-(4-fluorophenoxy)benzoate are limited, the
structural motif is present in compounds with reported anti-inflammatory and analgesic
properties. Additionally, fluorinated benzophenone analogs have demonstrated potent anti-
cancer activity.[2] The diaryl ether linkage is a common feature in many pharmacologically
active molecules and materials.

Potential areas of investigation for Methyl 2-(4-fluorophenoxy)benzoate include:

¢ Medicinal Chemistry: As a scaffold for the development of novel anti-inflammatory, analgesic,
or anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity.

o Materials Science: As a building block for polymers or liquid crystals, where the rigidity and
polarity of the diaryl ether moiety can be advantageous.
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Safety and Handling

Specific toxicology data for Methyl 2-(4-fluorophenoxy)benzoate are not available. However,
based on safety data sheets for structurally related compounds such as methyl benzoate and
other fluorinated aromatics, the following precautions are recommended:[5]

» Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors
and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents and strong bases.

o Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye
irritation.

Conclusion

Methyl 2-(4-fluorophenoxy)benzoate is a readily accessible diaryl ether with significant
potential for further investigation in both medicinal chemistry and materials science. This guide
provides a foundational understanding of its synthesis, predicted properties, and potential
applications, serving as a valuable resource for researchers venturing into the exploration of
this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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